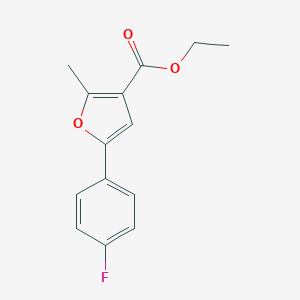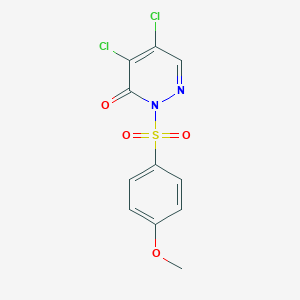![molecular formula C26H18BeN2O2+2 B118702 Bis(10-Hydroxybenzo[H]chinolinato)beryllium CAS No. 148896-39-3](/img/structure/B118702.png)
Bis(10-Hydroxybenzo[H]chinolinato)beryllium
Übersicht
Beschreibung
Bebq2 is a planar molecule . It is a yellow powder that is often used as an organic light-emitting diode (OLED) material . It is used as an emitting and electron transport material in OLEDs . Its electroluminescence (EL) and electron-transport (ET) properties were found to be superior to those of tris(8-hydroxyquinolinato)aluminum (Alq3), a popular material .
Molecular Structure Analysis
The geometrical structure and electronic properties of Bebq2 molecule and its dimer both in the neutral and in the positively and negatively charged states were studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .Physical And Chemical Properties Analysis
Bebq2 is a yellow powder . It is used as an OLED material due to its excellent charge transport ability .Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Bebq2 wird in großem Umfang bei der Herstellung von OLEDs eingesetzt. Es dient als Material für die Emissionschicht (EML) und die Elektronentransportschicht (ETL) . Seine planare Struktur und thermische Stabilität machen ihn zu einer ausgezeichneten Wahl für die Herstellung effizienter und langlebiger OLEDs. Forscher haben festgestellt, dass die Kontrolle der Abscheidungsrate von Bebq2 die Leistung und Zuverlässigkeit von OLED-Geräten deutlich verbessern kann .
Elektronentransportschichtmaterialien
In OLEDs wird Bebq2 auch als Elektronentransportschichtmaterial verwendet. Diese Schicht ist entscheidend für den Transport von Elektronen von der Kathode zur EML. Die Effizienz des Elektronentransports wirkt sich direkt auf die Helligkeit und Lebensdauer des OLED aus .
Lochblockschichtmaterialien
Die Eigenschaften von Bebq2 machen es zu einem geeigneten Material für die Lochblockschicht (HBL) in OLEDs. Diese Schicht verhindert, dass Löcher von der Anode in die EML eindringen, was für die Aufrechterhaltung der Integrität der Elektron-Loch-Rekombinationszone und die Steigerung der Effizienz des Geräts unerlässlich ist .
Blauer Emitter
Als blauer Emitter in OLEDs trägt Bebq2 zur Erzeugung von blauem Licht bei. Blaue Emitter sind entscheidend für die Erzielung von Vollfarbanzeigen, und die Fähigkeit von Bebq2, im blauen Spektrum zu emittieren, wird in der Entwicklung von Anzeigetechnologien hoch geschätzt .
Materialwissenschaft
Über optische Anwendungen hinaus findet Bebq2 seine Nische in der Materialwissenschaft. Seine chemische Stabilität und Fähigkeit, stabile Komplexe zu bilden, werden bei der Synthese fortschrittlicher Materialien mit verbesserten Leistungseigenschaften genutzt .
Synthese fortschrittlicher Materialien
Bebq2 ist eine wertvolle Vorstufe bei der Synthese fortschrittlicher Materialien. Es wird verwendet, um Materialien mit spezifischen Eigenschaften wie verbesserter thermischer Stabilität und Komplexbildungsfähigkeiten zu erzeugen, die in verschiedenen High-Tech-Anwendungen unerlässlich sind .
Photophysikalische Forschung
Die photophysikalischen Eigenschaften von Bebq2, wie z. B. sein Absorptionsmaximum λmax bei 406 nm, machen es zu einem interessanten Forschungsobjekt im Bereich der Photochemie und Photophysik. Studien in diesem Bereich können zur Entwicklung neuer Materialien mit maßgeschneiderten optischen Eigenschaften führen .
Organische Elektronik
Im Bereich der organischen Elektronik wird Bebq2 aufgrund seiner planaren Molekülstruktur und seiner wünschenswerten elektronischen Eigenschaften eingesetzt. Es spielt eine wichtige Rolle bei der Herstellung von Komponenten für organische Transistoren, Sensoren und andere elektronische Geräte, die organische Materialien mit stabilen elektronischen Eigenschaften erfordern .
Wirkmechanismus
Target of Action
Bis(10-hydroxybenzo[H]quinolinato)beryllium, also known as Bebq2, is primarily used in the field of optoelectronics . Its primary targets are organic light-emitting diodes (OLEDs), where it serves as an emission layer (EML) and electron transport layer (ETL) material .
Mode of Action
Bebq2 interacts with its targets (OLEDs) by emitting light when excited, a property known as luminescence . This is due to its exceptional optical properties . The geometrical structure and electronic properties of Bebq2, both in the neutral and in the positively and negatively charged states, have been studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .
Biochemical Pathways
It’s known that bebq2 plays a crucial role in the electron transport process in oleds . The charge transfer from the charged ligand to a neutral one can proceed either within a single Bebq2 monomer molecule or between the different monomers in the Bebq2 dimer .
Result of Action
The primary result of Bebq2’s action is the emission of light when excited . This makes it a highly sought-after material in the field of optoelectronics . It’s used as an emission layer (EML) and electron transport layer (ETL) material in OLEDs .
Action Environment
The action of Bebq2 can be influenced by environmental factors. For instance, the energy level alignment at Bebq2/PEI/ITO interfaces was investigated by UV photoemission spectroscopy (UPS). The deposition of a PEI layer was found to reduce the absolute work function of ITO by 1.4 eV . This indicates that the environment in which Bebq2 is used can significantly impact its efficacy and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a significant role in biochemical reactions, particularly in organic light-emitting diodes (OLEDs) as an electron transport layer material . It interacts with various biomolecules, including enzymes and proteins, through its unique chemical structure. The compound’s interaction with these biomolecules can influence their activity and stability, leading to changes in biochemical pathways. For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium has been shown to interact with electron transport proteins, enhancing their efficiency in electron transfer processes .
Cellular Effects
The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium can enhance the efficiency of electron transport in cells, leading to increased cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, Bis(10-hydroxybenzo[H]quinolinato)beryllium exerts its effects through specific binding interactions with biomolecules. It can bind to electron transport proteins, enhancing their activity and stability . The compound also influences enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. Furthermore, Bis(10-hydroxybenzo[H]quinolinato)beryllium can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(10-hydroxybenzo[H]quinolinato)beryllium remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have different effects on cells, potentially leading to changes in cellular metabolism and function over time .
Dosage Effects in Animal Models
The effects of Bis(10-hydroxybenzo[H]quinolinato)beryllium vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Bis(10-hydroxybenzo[H]quinolinato)beryllium is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can enhance the activity of enzymes involved in electron transport and oxidative phosphorylation, leading to increased cellular energy production . Additionally, it can influence the levels of metabolites involved in oxidative stress response, thereby modulating cellular redox balance .
Transport and Distribution
Within cells and tissues, Bis(10-hydroxybenzo[H]quinolinato)beryllium is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Bis(10-hydroxybenzo[H]quinolinato)beryllium are critical for its biochemical activity, as they determine the concentration of the compound in target tissues and cells .
Subcellular Localization
The subcellular localization of Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Bis(10-hydroxybenzo[H]quinolinato)beryllium can accumulate in mitochondria, where it enhances electron transport and energy production . Its localization in other organelles, such as the nucleus, can influence gene expression and cellular metabolism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bis(10-hydroxybenzo[H]quinolinato)beryllium can be achieved through a one-pot reaction between beryllium chloride and 10-hydroxybenzo[H]quinoline in the presence of a base.", "Starting Materials": [ "Beryllium chloride", "10-hydroxybenzo[H]quinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve beryllium chloride in a suitable solvent (e.g. methanol)", "Add 10-hydroxybenzo[H]quinoline and base to the solution", "Heat the mixture at reflux for several hours", "Allow the reaction mixture to cool and filter off the resulting precipitate", "Wash the solid with a suitable solvent (e.g. ethanol) and dry under vacuum", "The resulting product is Bis(10-hydroxybenzo[H]quinolinato)beryllium" ] } | |
CAS-Nummer |
148896-39-3 |
Molekularformel |
C26H18BeN2O2+2 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
beryllium;benzo[h]quinolin-1-ium-10-olate |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |
InChI-Schlüssel |
GQVWHWAWLPCBHB-UHFFFAOYSA-N |
SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |
Kanonische SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



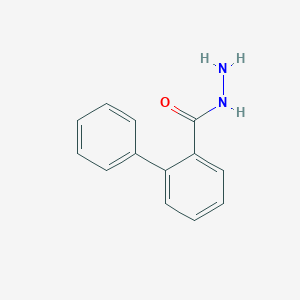

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
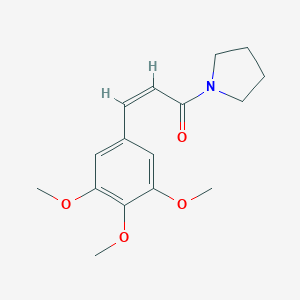

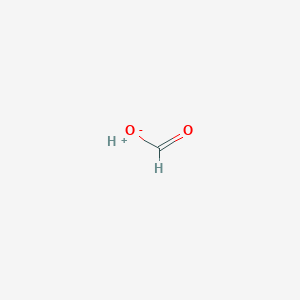
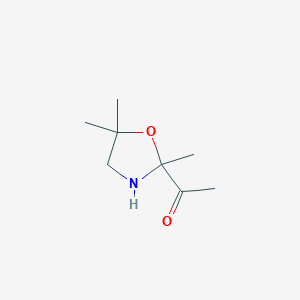
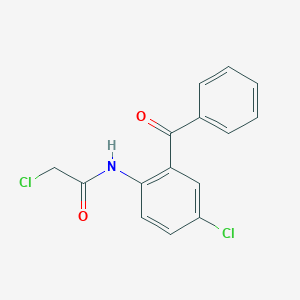
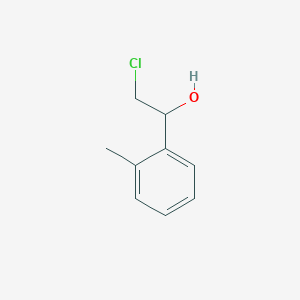

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
